4-Chloro-2-methoxybenzimidamide

Description

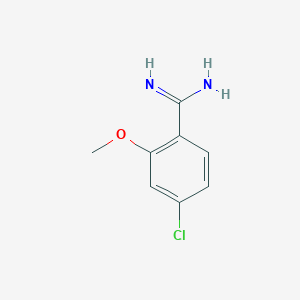

4-Chloro-2-methoxybenzimidamide (CAS: 164670-74-0), also referred to as 5-chloro-2-methoxybenzenecarboximidamide, is a benzimidamide derivative with the molecular formula C₈H₁₀ClN₂O (molecular weight: 186.63 g/mol) . Its structure comprises a benzene ring substituted with a chlorine atom at position 4, a methoxy group at position 2, and an amidine functional group (-C(=NH)NH₂) at position 1 (Figure 1).

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

4-chloro-2-methoxybenzenecarboximidamide |

InChI |

InChI=1S/C8H9ClN2O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H3,10,11) |

InChI Key |

JMKLASWAOMUWEW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxybenzimidamide typically involves the reaction of 4-chloro-2-methoxybenzonitrile with ammonia or an amine under suitable conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the conversion of the nitrile group to the amidine group.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-methoxybenzimidamide may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxybenzimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of corresponding amines.

Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

4-Chloro-2-methoxybenzimidamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxybenzimidamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Benzimidamides and Benzamidines

4-Methoxybenzamidinium Chloride Monohydrate

- Structure : Features a methoxy group at position 4 and a protonated amidine group, stabilized by chloride counterions .

- Key Differences : Unlike 4-chloro-2-methoxybenzimidamide, this compound lacks a chlorine substituent and has a methoxy group at position 4 instead of 2. The amidine group is protonated, enhancing its solubility in polar solvents.

- Research Findings : Crystallographic studies reveal extensive hydrogen-bonding networks involving water molecules and chloride ions, which influence its stability and reactivity .

4-(Benzyloxy)benzimidamide Hydrochloride

- Structure : Contains a benzyloxy substituent at position 4 and a charged amidine group .

- Key Differences : The benzyloxy group introduces bulkier steric hindrance compared to the methoxy and chloro groups in 4-chloro-2-methoxybenzimidamide. This may reduce membrane permeability but enhance target specificity .

Chlorinated Benzamide Derivatives

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

- Structure : A benzamide derivative with a chloro-methoxy substitution pattern and a phenylethyl side chain .

- Key Differences: Replaces the amidine group with a carboxamide (-CONH-) and adds a lipophilic phenylethyl chain.

4-Chloro-N-(2-methoxyethyl)benzamide

Sulfonamide and Thiazole Derivatives

4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-substituted Benzenesulfonamides (Compounds 11–14)

- Structure : Chlorinated sulfonamides with thioether and heterocyclic substituents (e.g., imidazole, naphthalene) .

- Key Differences : Sulfonamide cores introduce higher polarity and acidity compared to benzimidamides. Melting points range from 177–180°C (compound 11) to lower values for derivatives with bulkier groups (e.g., compound 13) .

2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide

Amino-Substituted Analogues

4-Amino-5-chloro-2-methoxybenzamide

- Structure : Substitutes the amidine group with a primary amine (-NH₂) .

Biological Activity

4-Chloro-2-methoxybenzimidamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

4-Chloro-2-methoxybenzimidamide features a benzimidazole core with a chlorine atom and a methoxy group at specific positions. This structural configuration is crucial for its biological activity.

- Chemical Formula : CHClNO

- Molecular Weight : 198.64 g/mol

- Melting Point : Data not specifically cited in the search results.

The biological activity of 4-Chloro-2-methoxybenzimidamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism may involve:

- Inhibition of Enzymatic Activity : Compounds similar to 4-chloro-2-methoxybenzimidamide have shown promise as inhibitors of specific enzymes, which can be pivotal in treating diseases like cancer and infections.

- Antimicrobial Properties : Some studies suggest that benzimidazole derivatives exhibit antimicrobial effects, potentially making this compound useful against various pathogens.

Antimicrobial Activity

Research indicates that benzimidazole derivatives can possess significant antimicrobial properties. For instance, compounds structurally related to 4-chloro-2-methoxybenzimidamide have demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-Chloro-2-methoxybenzimidamide | Antibacterial | TBD | |

| Benzimidazole Derivative | Antifungal | TBD | |

| Benzimidazole Derivative | Antiviral | TBD |

Cytotoxicity Studies

In vitro studies on the cytotoxicity of benzimidazole derivatives suggest varying degrees of effectiveness against cancer cell lines:

Case Studies

- Inhibition of Cancer Cell Growth : A study examined the effects of benzimidazole derivatives on cancer cell lines, revealing that certain modifications enhance cytotoxicity while maintaining selectivity towards tumor cells.

- Antiviral Activity : Research has shown that some benzimidazole derivatives exhibit antiviral properties, particularly against RNA viruses. The mechanism may involve interference with viral replication processes.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzimidazole structure significantly influence biological activity. For example:

- Substituent Variations : The presence of halogen atoms (like chlorine) and methoxy groups enhances potency against specific targets.

- Functional Group Positioning : The position of substituents on the benzene ring affects interactions with biological targets, impacting efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-methoxybenzimidamide, and how can intermediates be validated?

- Methodology :

- Step 1 : Start with 4-amino-5-chloro-2-methoxybenzoic acid derivatives. Use coupling reactions (e.g., with glycine benzyl ester) under inert conditions (N₂ atmosphere) to form amide bonds .

- Step 2 : Catalytic hydrogenation (e.g., Pd/C, H₂ gas) removes protecting groups like benzyl esters. Monitor completion via TLC or HPLC .

- Validation : Confirm intermediates via NMR (¹H/¹³C) and FT-IR spectroscopy to verify functional groups (e.g., -NH₂, -OCH₃). Compare retention times with standards using reverse-phase HPLC .

Q. Which analytical techniques are most reliable for characterizing 4-Chloro-2-methoxybenzimidamide?

- Methodology :

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, a calculated mass of 214.05 g/mol (C₈H₉ClN₂O) should match experimental data .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and a C18 column. A purity threshold of ≥95% is typical for research-grade compounds .

- Functional Group Analysis : FT-IR peaks for -C=N (1600–1680 cm⁻¹) and -OCH₃ (2830–2940 cm⁻¹) confirm the benzimidamide structure .

Q. How can researchers optimize purification post-synthesis?

- Methodology :

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) for high recovery rates. Monitor crystal formation under controlled cooling (4°C).

- Column Chromatography : Employ silica gel (60–120 mesh) with a gradient eluent (e.g., hexane:ethyl acetate from 8:2 to 5:5). Collect fractions and validate via TLC .

Advanced Research Questions

Q. How can structural modifications enhance 4-Chloro-2-methoxybenzimidamide's receptor binding affinity?

- Methodology :

- Derivative Design : Introduce substituents at the chloro or methoxy positions (e.g., -F, -CF₃) to modulate steric/electronic effects. Use computational docking (AutoDock Vina) to predict interactions with dopamine D2/5-HT3 receptors .

- Experimental Validation : Perform radioligand binding assays (e.g., ³H-spiperone for D2, ³H-LY278584 for 5-HT3). Compare IC₅₀ values of analogs to identify structure-activity relationships (SAR) .

- Example : A 2024 study showed that 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide analogs exhibited 10-fold higher D2 affinity than the parent compound .

Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. receptor antagonism)?

- Methodology :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., MIC tests for antimicrobial activity, cAMP assays for receptor antagonism).

- Condition Optimization : Control variables like solvent (DMSO concentration ≤1%), pH (7.4 for physiological relevance), and cell line selection (HEK293 vs. CHO for receptor studies) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Address batch effects by repeating experiments with fresh reagent lots .

Q. What strategies improve solubility and stability for in vivo studies?

- Methodology :

- Salt Formation : Synthesize hydrochloride salts via HCl gas bubbling in anhydrous ether. Confirm salt stability via thermogravimetric analysis (TGA) .

- Formulation : Use cyclodextrin inclusion complexes (e.g., β-cyclodextrin) or PEGylation to enhance aqueous solubility. Measure solubility via shake-flask method (USP guidelines) .

- Accelerated Stability Testing : Store compounds at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.